molecular formula C19H15N5O3S B2926567 Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate CAS No. 1903425-78-4

Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2926567
CAS No.: 1903425-78-4
M. Wt: 393.42
InChI Key: JBAXQYVFJIVMRJ-UHFFFAOYSA-N
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Description

Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A thiophen-3-yl substituent at the 6-position of the pyridazine ring, introducing sulfur-based electronic effects.

This structure suggests applications in medicinal chemistry or agrochemicals, given the prevalence of triazolo-pyridazine derivatives in bioactive molecules (e.g., pesticides and kinase inhibitors) .

Properties

IUPAC Name

methyl 4-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-27-19(26)13-4-2-12(3-5-13)18(25)20-10-17-22-21-16-7-6-15(23-24(16)17)14-8-9-28-11-14/h2-9,11H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAXQYVFJIVMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carbamoyl derivatives.

Scientific Research Applications

Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Substituents/Linkers Molecular Formula (if available) Key Properties/Applications
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(thiophen-3-yl), methyl benzoate Likely C₁₉H₁₆N₆O₃S Potential H-bonding via carbamoyl
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine [1,2,4]triazolo[4,3-b]pyridazine 6-phenyl, methanamine linker C₁₂H₁₁N₅ Amine group for solubility
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(3-chloro-4-methylphenyl) C₁₁H₉ClN₄S Agrochemical applications

Key Observations :

  • Triazolo-pyridazine vs.
  • Substituent Effects : Thiophene (target) provides electron-rich aromaticity vs. phenyl (), which may alter binding affinity in biological targets .
Functional Group and Linker Modifications
Compound Series () Ester Group Linker/Substituent Notable Properties
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate Phenethylamino linker Enhanced solubility vs. methyl esters
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl benzoate Phenethoxy linker, isoxazole ring Increased metabolic stability
Target Compound Methyl benzoate Carbamoyl linker Potential for H-bonding interactions

Key Observations :

  • Linker Flexibility : Carbamoyl linkers (target) enable hydrogen bonding, unlike ether (I-6473) or thioether () linkers, which prioritize steric bulk .
Substituent Electronic Effects
  • Thiophene (Target) vs. Fluorophenyl () : Fluorine’s electronegativity () enhances polarity, while thiophene’s sulfur atom may participate in hydrophobic interactions .
  • Pyridazine vs. Imidazopyridine () : The imidazopyridine core () introduces additional nitrogen atoms, increasing basicity compared to the pyridazine-based target compound .

Biological Activity

Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a triazolo[4,3-b]pyridazine core linked to a thiophene ring and a benzoate moiety. The molecular formula is C14H14N6O2SC_{14}H_{14}N_6O_2S, with a molecular weight of approximately 342.37 g/mol. The presence of the triazole and thiophene rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been reported to possess antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound in focus may exhibit similar properties due to its structural components.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
1,2,4-TriazolesS. aureus, E. coli0.125 - 8 μg/mL
Triazolo[1,5-a]pyrimidinesPseudomonas aeruginosaModerate activity
Triazolo-thiadiazolesDrug-resistant Gram-positive bacteriaUp to 16 times more than ampicillin

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been explored. Studies have shown that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The compound’s ability to modulate biological pathways may contribute to its anticancer efficacy.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For example, triazoles are known to inhibit fungal cytochrome P450 enzymes and may similarly affect bacterial enzymes .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinically relevant strains. Among these derivatives, one compound demonstrated significant antibacterial activity with an MIC comparable to standard treatments . This suggests that this compound could be a candidate for further development in antimicrobial therapy.

Anticancer Research Findings

Another investigation focused on the anticancer properties of triazole derivatives revealed that certain compounds induced cell cycle arrest and apoptosis in cancer cell lines . The findings indicate that modifications to the triazole structure can enhance anticancer activity.

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